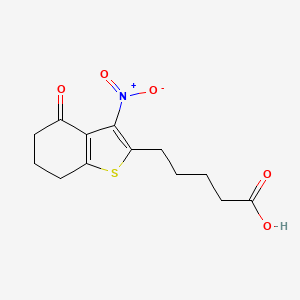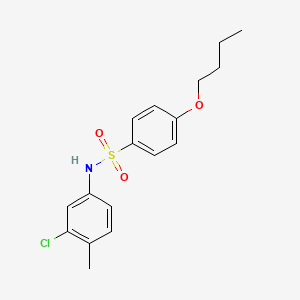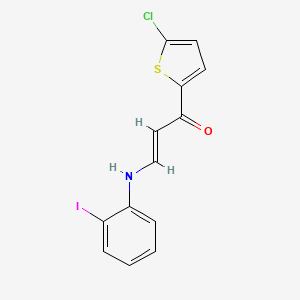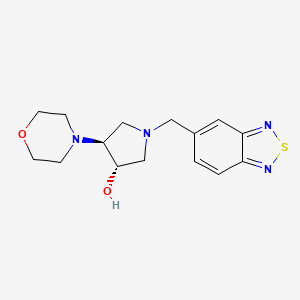
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene precursor, followed by oxidation and subsequent functional group transformations to introduce the pentanoic acid chain. The reaction conditions often involve the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Reduction of Nitro Group: Formation of 5-(3-amino-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid.
Reduction of Ketone Group: Formation of 5-(3-nitro-4-hydroxy-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid.
Substitution Reactions: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group and ketone group play crucial roles in its reactivity and interaction with biological molecules, often involving redox reactions and covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-nitro-4-oxo-6,7-dihydro-1H-indole-2-yl)pentanoic acid
- 5-(3-nitro-4-oxo-6,7-dihydro-1H-benzimidazole-2-yl)pentanoic acid
- 5-(3-nitro-4-oxo-6,7-dihydro-1H-benzofuran-2-yl)pentanoic acid
Uniqueness
Compared to similar compounds, 5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-8-4-3-6-9-12(8)13(14(18)19)10(20-9)5-1-2-7-11(16)17/h1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARUKWCZCWSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(S2)CCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
![4-{1-[(3-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B5070955.png)

![methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate](/img/structure/B5070964.png)
![{2-bromo-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}acetic acid](/img/structure/B5070970.png)

![methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5071019.png)
![1-{9-[2-(diethylamino)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone dihydrochloride](/img/structure/B5071022.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)
![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5071037.png)
